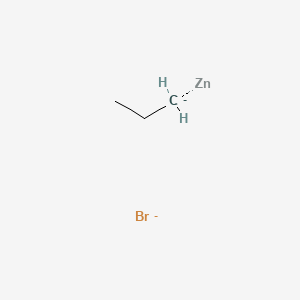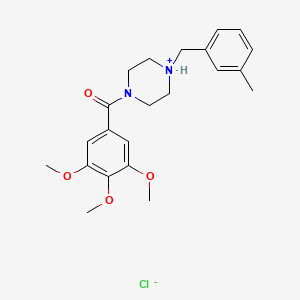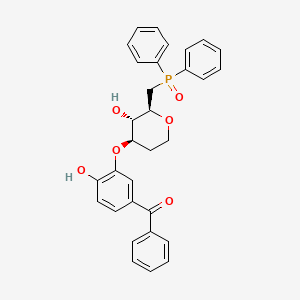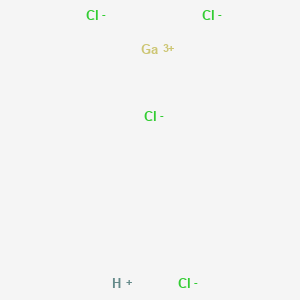
Hydrogen tetrachlorogallate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrogen tetrachlorogallate(1-) is an inorganic compound with the chemical formula Cl₄GaH. It is also known as gallium tetrachloride hydride. This compound is characterized by its strong acidity and is typically found as a colorless crystalline solid. It is highly soluble in water and polar solvents, making it a versatile reagent in various chemical processes .
Preparation Methods
Hydrogen tetrachlorogallate(1-) can be synthesized through several methods. One common approach involves the reaction of gallium or gallium oxide with hydrochloric acid. This reaction produces hydrogen tetrachlorogallate(1-) as a product . Another method involves the thermal decomposition of dichlorogallane, which is readily available from triethylsilane and gallium trichloride . The reaction conditions typically require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
Hydrogen tetrachlorogallate(1-) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gallium trichloride.
Reduction: It can be reduced to form gallium metal.
Substitution: It reacts with organic ligands to form organogallium compounds.
Addition: It reacts with diols, such as catechol and pinacol, to form dinuclear gallium(III) complexes.
Common reagents used in these reactions include hydrochloric acid, triethylsilane, and various organic ligands. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Hydrogen tetrachlorogallate(1-) has several scientific research applications:
Biology: It is used in the study of gallium’s biological effects and potential therapeutic applications.
Medicine: It is explored for its potential use in medical imaging and as a therapeutic agent.
Mechanism of Action
The mechanism by which hydrogen tetrachlorogallate(1-) exerts its effects involves the formation of gallium complexes with various ligands. These complexes can interact with molecular targets and pathways, leading to the desired chemical or biological effects. For example, in organic synthesis, it acts as a Lewis acid catalyst, facilitating the formation of carbon-gallium bonds .
Comparison with Similar Compounds
Hydrogen tetrachlorogallate(1-) can be compared with other similar compounds, such as:
Gallium trichloride (GaCl₃): Unlike hydrogen tetrachlorogallate(1-), gallium trichloride does not contain hydrogen and is used primarily as a precursor in the synthesis of other gallium compounds.
Dichlorogallane (HGaCl₂): This compound is a precursor to hydrogen tetrachlorogallate(1-) and is used in similar applications, but it has different reactivity and stability properties.
Pyridinium tetrachlorogallate(III): This compound forms complexes with pyridine, which can be used in various chemical reactions.
Hydrogen tetrachlorogallate(1-) is unique due to its strong acidity and ability to form stable complexes with a wide range of ligands, making it a valuable reagent in both research and industrial applications.
Properties
CAS No. |
16950-50-8 |
|---|---|
Molecular Formula |
Cl4GaH |
Molecular Weight |
212.5 g/mol |
IUPAC Name |
gallium;hydron;tetrachloride |
InChI |
InChI=1S/4ClH.Ga/h4*1H;/q;;;;+3/p-3 |
InChI Key |
OCENEYFJSPERMF-UHFFFAOYSA-K |
Canonical SMILES |
[H+].[Cl-].[Cl-].[Cl-].[Cl-].[Ga+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Methylbenzenesulfonate;2-[2-(1-methylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium](/img/structure/B13738330.png)

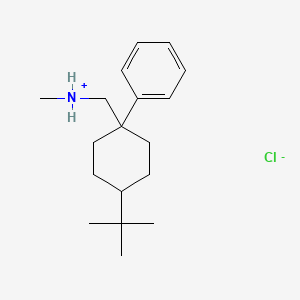

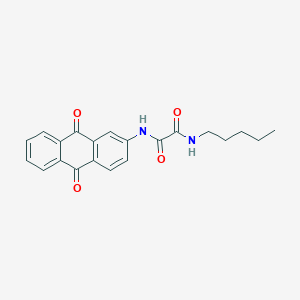
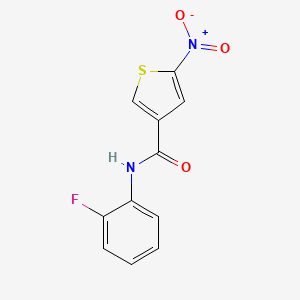
![6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one](/img/structure/B13738359.png)
